molecular formula C7H3BrFNaO2 B12651044 sodium;4-bromo-3-fluorobenzoate CAS No. 1535169-81-3

sodium;4-bromo-3-fluorobenzoate

Cat. No.: B12651044
CAS No.: 1535169-81-3
M. Wt: 240.99 g/mol
InChI Key: CGILWRKGMLYROS-UHFFFAOYSA-M
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Description

Sodium 4-bromo-3-fluorobenzoate is an organic compound with the molecular formula C7H3BrFNaO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms at the 4th and 3rd positions, respectively, and the carboxyl group is converted to its sodium salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-bromo-3-fluorobenzoate typically involves the bromination and fluorination of benzoic acid derivatives followed by neutralization with sodium hydroxide. One common method includes:

Industrial Production Methods: Industrial production of sodium 4-bromo-3-fluorobenzoate may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-bromo-3-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide.

    Electrophilic Substitution: Bromine, chlorine.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids.

Major Products:

    Substitution Products: Various substituted benzoates.

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Sodium 4-bromo-3-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-bromo-3-fluorobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to molecular targets, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: Sodium 4-bromo-3-fluorobenzoate is unique due to its specific substitution pattern and the presence of the sodium salt, which can influence its solubility, reactivity, and biological activity compared to its analogs .

Properties

CAS No.

1535169-81-3

Molecular Formula

C7H3BrFNaO2

Molecular Weight

240.99 g/mol

IUPAC Name

sodium;4-bromo-3-fluorobenzoate

InChI

InChI=1S/C7H4BrFO2.Na/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

CGILWRKGMLYROS-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])F)Br.[Na+]

Origin of Product

United States

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